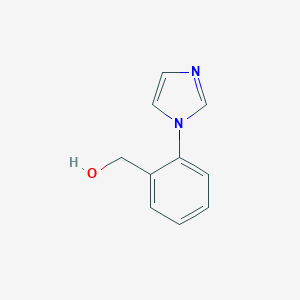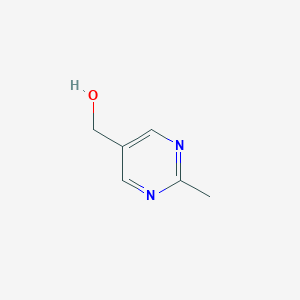
(2-Methylpyrimidin-5-yl)methanol
Overview
Description
“(2-Methylpyrimidin-5-yl)methanol” is a chemical compound with the CAS Number: 2239-83-0 . It has a molecular weight of 124.14 and its molecular formula is C6H8N2O . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methylpyrimidin-5-yl)methanol” is 1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 . This indicates that the molecule consists of a pyrimidine ring with a methyl group attached to the 2nd carbon and a methanol group attached to the 5th carbon .
Physical And Chemical Properties Analysis
“(2-Methylpyrimidin-5-yl)methanol” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .
Scientific Research Applications
Pharmaceutical Synthesis: Rosuvastatin Intermediate
2-Methyl-5-pyrimidinemethanol: serves as a precursor in the synthesis of rosuvastatin , a widely prescribed statin. The compound is involved in the aerobic oxidation process to produce 5-pyrimidinecarbaldehyde , a key intermediate for rosuvastatin . This method is significant due to its mild reaction conditions and the avoidance of hazardous chemicals, making it suitable for large-scale production.
Analytical Chemistry: Chromatography Standards
In the realm of analytical chemistry, 2-Methyl-5-pyrimidinemethanol is utilized as a standard in chromatographic analysis. Its well-defined properties allow for the calibration of equipment and the validation of analytical methods, ensuring accurate measurement of chemical substances .
Catalysis Research: Oxidation Reactions
This compound is also studied in catalysis research, particularly in the development of new catalytic technologies for the selective aerobic oxidation of alcohols. Its oxidation reactions are of interest due to the potential for efficient and environmentally friendly processes .
Material Science: Organic Synthesis
In material science, 2-Methyl-5-pyrimidinemethanol is used in the synthesis of organic compounds with specific electronic or photonic properties. Its incorporation into larger molecules can influence the conductivity and reactivity of materials .
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of 2-Methyl-5-pyrimidinemethanol include enzyme inhibition studies. As a structural analog of certain biochemicals, it can be used to investigate the binding sites and inhibition mechanisms of enzymes .
Medicinal Chemistry: Drug Design
In medicinal chemistry, this compound is valuable for drug design, serving as a building block for the creation of novel therapeutic agents. Its pyrimidine ring is a common motif in many pharmaceuticals, making it a versatile starting point for synthesis .
Environmental Science: Green Chemistry
2-Methyl-5-pyrimidinemethanol: is relevant in environmental science, particularly in green chemistry initiatives. Its role in developing sustainable synthetic methods contributes to reducing the environmental impact of chemical manufacturing .
Nanotechnology: Molecular Precursors
Lastly, in nanotechnology, 2-Methyl-5-pyrimidinemethanol is explored as a molecular precursor for the fabrication of nanostructured materials. Its ability to form specific molecular structures under controlled conditions is crucial for advancing nanoscale technologies .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2-methylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMGFDJYBEWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562988 | |
| Record name | (2-Methylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-5-yl)methanol | |
CAS RN |
2239-83-0 | |
| Record name | (2-Methylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)


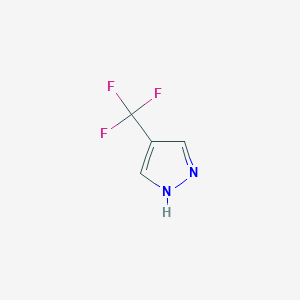
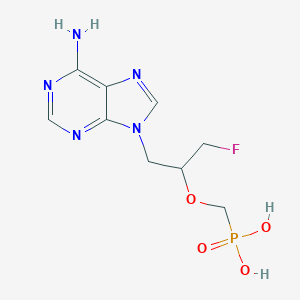
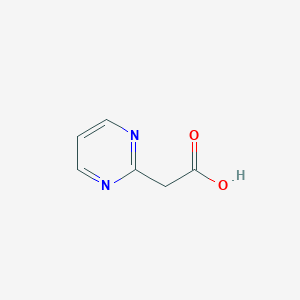


![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)

